

An In-depth Technical Guide to m-PEG4-Hydrazide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG4-Hydrazide*

Cat. No.: *B609260*

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This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-hydrazide with four ethylene glycol units (**m-PEG4-Hydrazide**). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and key applications in bioconjugation and drug delivery. This guide includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of its utility in scientific research.

Core Concepts: Introduction to m-PEG4-Hydrazide

m-PEG4-Hydrazide is a heterobifunctional crosslinker containing a methoxy-terminated polyethylene glycol (PEG) chain and a reactive hydrazide group. The PEG component, consisting of four ethylene glycol units, imparts hydrophilicity, which can enhance the solubility and stability of conjugated molecules in aqueous media.^{[1][2]} The terminal hydrazide moiety allows for the specific and efficient covalent conjugation to molecules containing carbonyl groups, such as aldehydes and ketones, to form stable hydrazone linkages.^{[2][3]} This makes **m-PEG4-Hydrazide** a valuable tool in bioconjugation, particularly for the modification of proteins, peptides, and other biomolecules.^[3]

Structure and Physicochemical Properties

The chemical structure of **m-PEG4-Hydrazide** consists of a methoxy group at one terminus of a tetraethylene glycol chain, and a hydrazide group at the other.

Structure:

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for **m-PEG4-Hydrazide**. It is important to note that slight variations in molecular formula and weight are reported across different suppliers. The most frequently cited values are presented here.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	References
CAS Number	1449390-68-4	
Molecular Formula	C10H22N2O5	
Molecular Weight	250.3 g/mol	
Appearance	Colorless to pale yellow liquid or solid	
Purity	Typically ≥95%	

Table 2: Solubility and Storage

Property	Details	References
Solubility	Soluble in water, DMF, DMSO, and DCM.	
Storage Conditions	Store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles when in solution.	

Table 3: Physical Properties

Property	Value	References
Melting Point	Not readily available (often listed as N/A, suggesting it is a liquid or low-melting solid at room temperature).	
Boiling Point	Not available.	
pKa	The pKa of the hydrazide group is lower than that of a simple amine, making it a potent nucleophile.	

Experimental Protocols

This section provides detailed methodologies for the synthesis of **m-PEG4-Hydrazide** and its application in bioconjugation.

Synthesis of m-PEG4-Hydrazide from m-PEG4-OH

A common route for the synthesis of **m-PEG4-Hydrazide** involves a two-step process starting from the commercially available m-PEG4-OH. The hydroxyl group is first activated by converting it into a good leaving group, such as a mesylate, which is then displaced by hydrazine.

Step 1: Mesylation of m-PEG4-OH

- Materials:
 - m-PEG4-OH
 - Anhydrous Dichloromethane (DCM)
 - Triethylamine (TEA)
 - Methanesulfonyl chloride (MsCl)
 - Argon or Nitrogen gas

- Ice bath
- Procedure: a. Dissolve m-PEG4-OH (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen). b. Add triethylamine (1.3 equivalents) to the solution and cool the mixture to 0°C in an ice bath. c. Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-PEG4-Mesylate.

Step 2: Conversion of m-PEG4-Mesylate to **m-PEG4-Hydrazide**

- Materials:
 - m-PEG4-Mesylate
 - Anhydrous Ethanol or DMF
 - Hydrazine hydrate
 - Argon or Nitrogen gas
- Procedure: a. Dissolve the m-PEG4-Mesylate (1 equivalent) in anhydrous ethanol or DMF under an inert atmosphere. b. Add an excess of hydrazine hydrate (e.g., 10-20 equivalents). c. Heat the reaction mixture to 60-80°C and stir for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, remove the excess hydrazine and solvent under reduced pressure. f. The crude product can be purified by column chromatography or by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether).

Bioconjugation of a Glycoprotein with **m-PEG4-Hydrazide**

This protocol describes the labeling of a glycoprotein by first oxidizing its carbohydrate moieties to generate aldehyde groups, followed by conjugation with **m-PEG4-Hydrazide**.

Step 1: Generation of Aldehyde Groups on the Glycoprotein

- Materials:
 - Glycoprotein of interest
 - Sodium meta-periodate (NaIO₄)
 - 0.1 M Sodium Acetate Buffer, pH 5.5
 - Desalting column or dialysis tubing
- Procedure: a. Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer, pH 5.5. Use this solution immediately. b. Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in the same acetate buffer. c. Mix equal volumes of the periodate solution and the glycoprotein solution. d. Incubate the reaction mixture in the dark at room temperature for 30 minutes. e. Quench the reaction by adding a quenching buffer or immediately purify the oxidized glycoprotein using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5, to remove excess periodate.

Step 2: Hydrazone Ligation with **m-PEG4-Hydrazide**

- Materials:
 - Oxidized glycoprotein
 - **m-PEG4-Hydrazide**
 - Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
 - 0.1 M Sodium Acetate Buffer, pH 5.5 (or a buffer with a pH between 4 and 6)
- Procedure: a. Prepare a stock solution of **m-PEG4-Hydrazide** (e.g., 50 mM) in anhydrous DMSO or DMF. b. Add a 50- to 100-fold molar excess of the **m-PEG4-Hydrazide** solution to the oxidized glycoprotein solution. c. The optimal pH for hydrazone formation is typically between 4 and 6. d. Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. e. The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.

Purification of the PEGylated Protein

Purification is necessary to remove unreacted **m-PEG4-Hydrazide** and unconjugated protein. The choice of method depends on the size of the protein and the extent of PEGylation.

Method 1: Size Exclusion Chromatography (SEC)

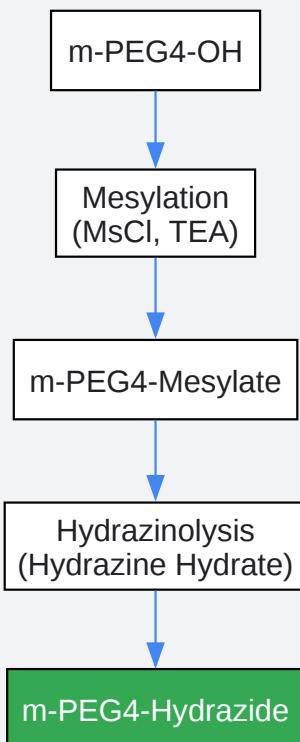
- Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for its separation from the smaller, unconjugated protein.
- Procedure: a. Equilibrate an SEC column (e.g., Sephadex G-25 for desalting or a high-resolution resin like Superdex for fractionation) with a suitable buffer (e.g., PBS, pH 7.4). b. Load the reaction mixture onto the column. c. Elute the sample with the equilibration buffer. d. Collect fractions and analyze them by SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated protein.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

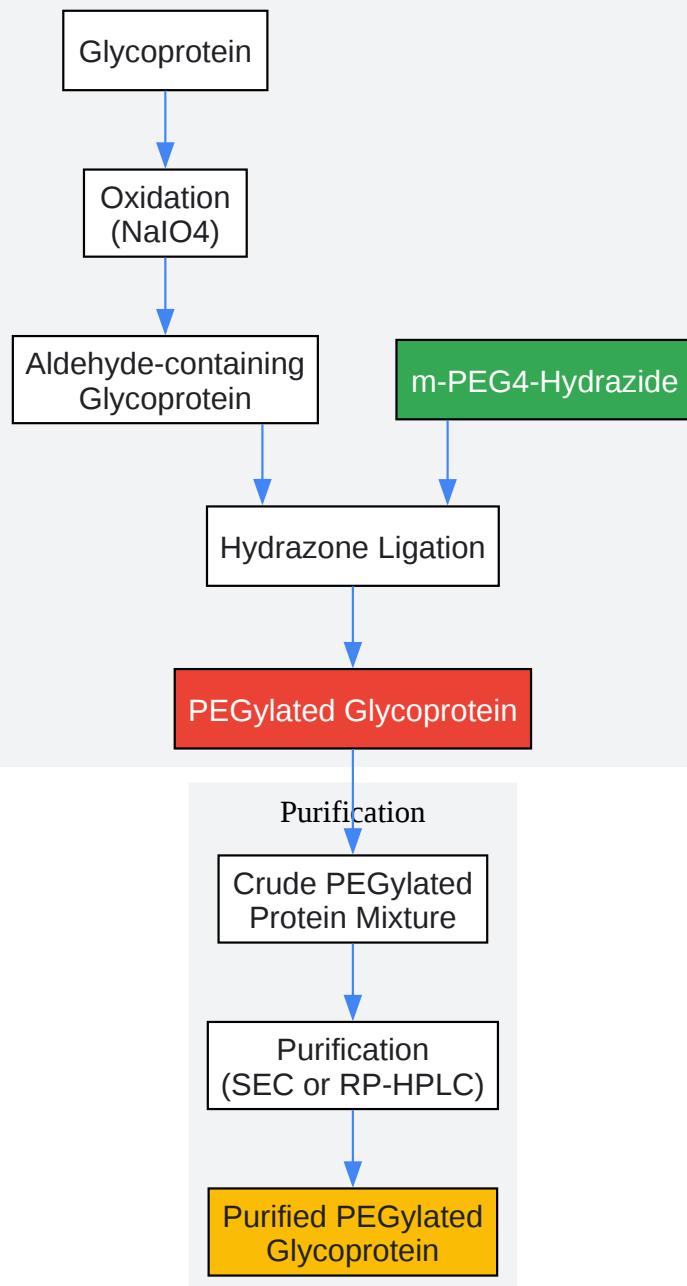
- Principle: RP-HPLC separates molecules based on their hydrophobicity. This method is particularly useful for purifying PEGylated peptides.
- Procedure: a. Equilibrate an RP-HPLC column (e.g., C4 or C18) with a mobile phase of high polarity (e.g., water with 0.1% TFA). b. Inject the sample onto the column. c. Elute the bound molecules using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% TFA). d. Monitor the elution profile by UV absorbance (e.g., at 214 nm for peptides) and collect the fractions corresponding to the PEGylated product.

Mandatory Visualizations Synthesis and Conjugation Workflow

Synthesis of m-PEG4-Hydrazide

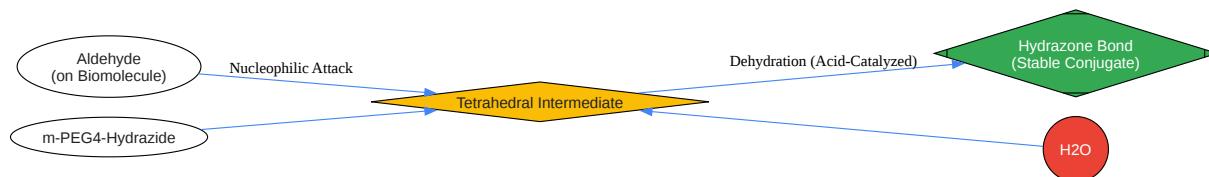


Bioconjugation Workflow

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Caption: Workflow for the synthesis, conjugation, and purification of **m-PEG4-Hydrazide** conjugates.

Hydrazone Formation Signaling Pathway



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Caption: Mechanism of hydrazone bond formation between an aldehyde and **m-PEG4-Hydrazide**.

Conclusion

m-PEG4-Hydrazide is a versatile and valuable reagent for researchers in drug development and the life sciences. Its hydrophilic PEG spacer and reactive hydrazide group provide a powerful combination for the modification of biomolecules, leading to improved solubility, stability, and pharmacokinetic profiles. The detailed protocols and diagrams in this guide offer a solid foundation for the successful application of **m-PEG4-Hydrazide** in various research endeavors.

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